molecular formula C27H26O17 B12308267 Flavone base + 3O, O-HexA-HexA

Flavone base + 3O, O-HexA-HexA

Cat. No.: B12308267
M. Wt: 622.5 g/mol
InChI Key: SJFTVAAHLRFBST-UHFFFAOYSA-N
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Description

Apigenin-7-diglucuronide is a flavonoid glycoside found in various medicinal plants. It exhibits significant anti-inflammatory and antioxidant activities. This compound is known for its ability to protect retinas from bright light-induced photoreceptor degeneration by inhibiting retinal oxidative stress and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of apigenin-7-diglucuronide typically involves the glucuronidation of apigenin. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation often employs uridine diphosphate glucuronosyltransferase enzymes, while chemical methods may use glucuronic acid derivatives under acidic or basic conditions .

Industrial Production Methods: Industrial production of apigenin-7-diglucuronide may involve the extraction of the compound from plant sources, followed by purification processes such as chromatography. Alternatively, large-scale synthesis can be performed using optimized chemical or enzymatic glucuronidation techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Apigenin-7-diglucuronide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of apigenin-7-diglucuronide, which may exhibit different biological activities .

Scientific Research Applications

Apigenin-7-diglucuronide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of apigenin-7-diglucuronide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: Apigenin-7-diglucuronide is unique due to its specific glucuronidation pattern, which may influence its bioavailability, stability, and biological activities. Its ability to protect retinal cells from light-induced damage sets it apart from other similar compounds .

Properties

IUPAC Name

6-[6-carboxy-4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26O17/c28-9-3-1-8(2-4-9)13-7-12(30)15-11(29)5-10(6-14(15)41-13)40-27-23(19(34)18(33)22(43-27)25(38)39)44-26-20(35)16(31)17(32)21(42-26)24(36)37/h1-7,16-23,26-29,31-35H,(H,36,37)(H,38,39)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFTVAAHLRFBST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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